(6-Methyl-1H-benzimidazol-2-yl)methanol

Übersicht

Beschreibung

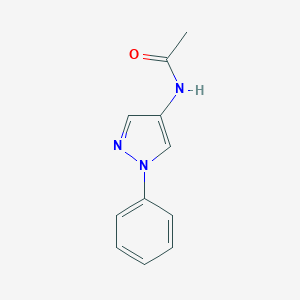

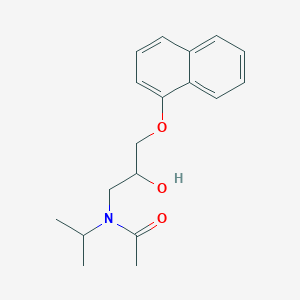

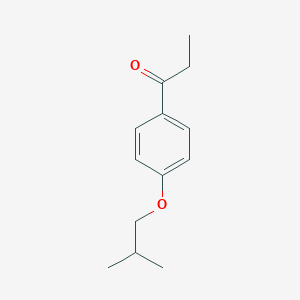

“(6-methyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the empirical formula C9H10N2O . It is an off-white to light brown crystalline powder .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods used in its preparation is methanesulfonylation . It was also used in the synthesis of 1H-benzimidazol-2-ylmethyl diethyl phosphate .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole ring substituted with a methyl group at the 6th position and a methanol group at the 2nd position . The SMILES string representation of this compound isCc1ccc2nc(CO)[nH]c2c1 . Physical and Chemical Properties Analysis

“this compound” is an off-white to light brown crystalline powder . Its molecular weight is 162.19 g/mol .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzimidazol-Derivate, einschließlich Verbindungen, die (6-Methyl-1H-benzimidazol-2-yl)methanol ähneln, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben eine potente In-vitro-Aktivität gegen eine Reihe von Mikroben gezeigt, darunter Bakterien wie E. coli und S. aureus sowie Pilze wie C. albicans und A. niger . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika oder Antimykotika hin.

Krebsforschung

Einige Benzimidazol-Verbindungen haben eine Antikrebsaktivität gezeigt, was sie zu Kandidaten für die Krebsbehandlungsforschung machen könnte. Die spezifischen Mechanismen, durch die sie ihre Antikrebswirkung ausüben, könnten auch ein Forschungsfeld für this compound sein.

Antivirene Anwendungen

Das antivirale Potenzial von Benzimidazol-Derivaten ist ein weiterer interessanter Bereich. Die Erforschung, wie diese Verbindungen die Virusreplikation hemmen können, könnte zu neuen Behandlungen für Virusinfektionen führen.

Herz-Kreislauf-Forschung

Benzimidazol-Derivate wurden auf ihre antihypertensive Aktivität untersucht, wobei einige Verbindungen signifikante Blutdrucksenkungseffekte zeigten . Dies deutet auf mögliche Anwendungen in der Herz-Kreislauf-Forschung und Arzneimittelentwicklung hin.

Neurodegenerative Erkrankungen

Es gibt auch einen möglichen Einsatz bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit. Die Auswirkungen von Benzimidazol-Derivaten auf neurologische Pfade und ihre therapeutischen Vorteile sollten untersucht werden.

Enzymhemmungstudien

Benzimidazol-Verbindungen wurden auf ihre Fähigkeit zur Hemmung bestimmter Enzyme untersucht, wie z. B. tRNA (Guanin37-N1)-Methyltransferase (TrmD), was für die Entwicklung antibakterieller Medikamente mit neuartigen Wirkmechanismen relevant ist .

Strukturchemie

Die strukturellen Aspekte von Benzimidazol-Derivaten, einschließlich Kristallographie und molekularer Wechselwirkungen, sind wichtig, um ihre Eigenschaften zu verstehen und neue Verbindungen mit den gewünschten Aktivitäten zu entwickeln .

Wirkmechanismus

Target of Action

The primary target of (6-methyl-1H-benzimidazol-2-yl)methanol, also known as carbendazim, is the tubulin proteins in cells . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

Carbendazim binds to tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This disruption results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in germ cells . This compound is aneugenic, causing these effects in both female and male germ cells of mice in vivo and also in somatic cells .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process, leading to errors in chromosome segregation . This can result in cells with an abnormal number of chromosomes, a condition known as aneuploidy, which can lead to cell death or the development of diseases such as cancer .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), studies have shown that after oral administration of carbendazim to rats, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females . This suggests that the compound is well-absorbed and is primarily excreted through the kidneys .

Result of Action

The binding of carbendazim to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell death . This is because the malsegregation of chromosomes during cell division can result in non-viable cells . In addition, carbendazim has been found to be teratogenic in rats and can cause liver tumors in mice .

Action Environment

The action, efficacy, and stability of carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility of the compound, which in turn can influence its absorption and distribution within the body . .

Biochemische Analyse

Biochemical Properties

Benzimidazoles are known to mimic properties of DNA bases due to the presence of nitrogen atoms in their structure . This allows them to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific structure and functional groups of the benzimidazole compound .

Cellular Effects

Benzimidazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to bind to tubulin proteins, disrupting microtubule assembly and causing malsegregation of chromosomes . This can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazoles are generally stable compounds . Any long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (6-methyl-1H-benzimidazol-2-yl)methanol in animal models. Benzimidazole derivatives have been used in various doses in animal studies, with effects varying depending on the specific compound and dosage used .

Metabolic Pathways

Benzimidazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Benzimidazoles can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzimidazoles and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUEQHXSSOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350448 | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-02-0 | |

| Record name | 6-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)